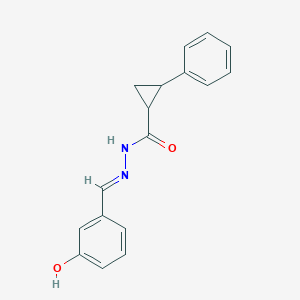
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HPPH, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. HPPH belongs to the family of cyclopropane-containing compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the generation of ROS upon activation by light. The ROS can induce oxidative damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. This compound has been found to localize in the mitochondria of cancer cells, where it can induce mitochondrial dysfunction and trigger apoptotic cell death. In addition, this compound has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in cancer cells. It can induce oxidative stress, DNA damage, and mitochondrial dysfunction, leading to apoptotic cell death. In addition, this compound can inhibit the activity of VEGF, leading to anti-angiogenic effects. This compound has been found to exhibit selectivity for cancer cells, making it a promising candidate for targeted cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits selective accumulation in cancer cells, making it a promising candidate for targeted therapy. However, this compound also has several limitations. It requires activation by light, which can limit its use in deep-seated tumors. In addition, the optimal conditions for PDT using this compound, such as light dose and duration, need to be carefully optimized.
Orientations Futures
For research on N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide include optimizing its therapeutic efficacy, exploring combination therapies, and developing new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the condensation of 3-hydroxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, followed by cyclization to form the cyclopropane ring. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit photodynamic therapy (PDT) activity, which involves the use of light to activate a photosensitizer and generate reactive oxygen species (ROS) that can induce cell death. This compound has been shown to accumulate selectively in cancer cells, making it a promising candidate for targeted PDT. In addition, this compound has been found to exhibit anti-angiogenic activity, which can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-14-8-4-5-12(9-14)11-18-19-17(21)16-10-15(16)13-6-2-1-3-7-13/h1-9,11,15-16,20H,10H2,(H,19,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFBLYGCBPJLBH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)
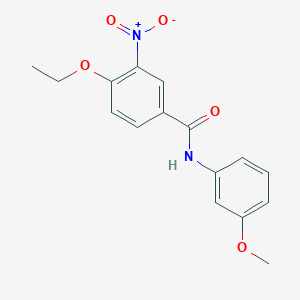
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)
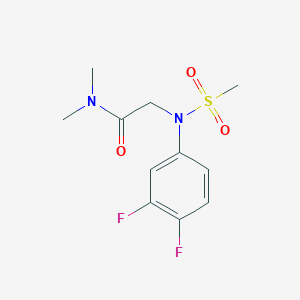
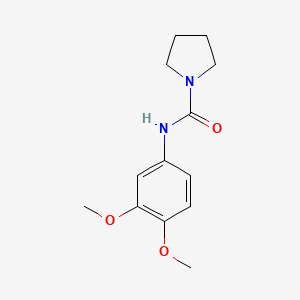
![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)
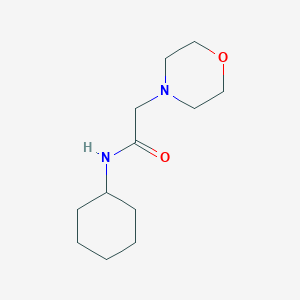
![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)